molecular formula C9H8N2O2 B11913123 3-(Hydroxymethyl)quinoxalin-5-ol

3-(Hydroxymethyl)quinoxalin-5-ol

Cat. No.: B11913123
M. Wt: 176.17 g/mol
InChI Key: VLYWSSHNEUVYRZ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)quinoxalin-5-ol is a quinoxaline derivative characterized by a hydroxyl group at position 5 and a hydroxymethyl (-CH₂OH) substituent at position 2. Quinoxalines are heterocyclic aromatic compounds containing two nitrogen atoms in a six-membered benzene-fused ring system. The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, which may enhance solubility and biological interactions compared to simpler quinoxaline derivatives.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-(hydroxymethyl)quinoxalin-5-ol

InChI

InChI=1S/C9H8N2O2/c12-5-6-4-10-7-2-1-3-8(13)9(7)11-6/h1-4,12-13H,5H2

InChI Key

VLYWSSHNEUVYRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1)O)CO

Origin of Product

United States

Preparation Methods

The synthesis of 3-(Hydroxymethyl)quinoxalin-5-ol typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid, solvent-free conditions, or using catalysts such as sulfated polyborate . Industrial production methods often focus on optimizing yield and reaction time while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are increasingly being adopted .

Chemical Reactions Analysis

3-(Hydroxymethyl)quinoxalin-5-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(Hydroxymethyl)quinoxalin-5-ol can be achieved through various chemical pathways, often involving the modification of quinoxaline derivatives. The compound's structure features a hydroxymethyl group at the 3-position and a hydroxyl group at the 5-position, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that 3-(Hydroxymethyl)quinoxalin-5-ol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of quinoxaline compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study highlighted that certain quinoxaline derivatives, including 3-(Hydroxymethyl)quinoxalin-5-ol, can modulate inflammatory responses by inhibiting key signaling pathways such as NF-κB . This property makes it a candidate for treating inflammatory diseases where cytokine release plays a pivotal role.

Anticancer Potential

The anticancer activity of 3-(Hydroxymethyl)quinoxalin-5-ol has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in tumor cells suggests its potential as a chemotherapeutic agent . Moreover, structure-activity relationship studies indicate that modifications to the quinoxaline core can enhance its potency against specific cancer types .

Drug Development

Given its diverse biological activities, 3-(Hydroxymethyl)quinoxalin-5-ol serves as a promising scaffold for drug development. Researchers are focusing on synthesizing analogs with improved efficacy and selectivity for specific targets, particularly in oncology and infectious disease .

Multi-target Therapeutics

Recent advancements suggest that compounds based on the quinoxaline structure can act on multiple biological targets simultaneously, making them suitable candidates for multi-target therapies . This approach is particularly valuable in complex diseases like cancer where multiple pathways are involved.

Case Studies and Research Findings

Several case studies have documented the efficacy of 3-(Hydroxymethyl)quinoxalin-5-ol in preclinical models:

StudyFindings
Gajula et al., 2018Demonstrated antibacterial activity against E. coli and Bacillus subtilis, with zone inhibition diameters ranging from 12 mm to 22 mm depending on the derivative used .
Ramli et al., 2014Reviewed various quinoxalinone derivatives showing significant antimicrobial, anti-inflammatory, and anticancer activities .
PMC8279484Reported that specific quinoxaline derivatives could significantly attenuate pro-inflammatory cytokine secretion in monocytes .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)quinoxalin-5-ol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes, interfere with DNA replication, and disrupt cellular processes. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-(hydroxymethyl)quinoxalin-5-ol, key comparisons are drawn with structurally related quinoxaline derivatives. These include quinoxalin-5-ol (the parent compound), 6,7-dichloro-3,4-dihydroquinoxalin-2(1H)-one, and substituted analogs.

Table 1: Physicochemical and Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
Quinoxalin-5-ol C₈H₆N₂O 146.149 -OH at position 5 Baseline aromaticity; moderate polarity.
3-(Hydroxymethyl)quinoxalin-5-ol* C₉H₈N₂O₂ ~177.18 (estimated) -OH at position 5, -CH₂OH at 3 Enhanced polarity, solubility, and H-bonding.
6,7-Dichloro-3,4-dihydroquinoxalin-2(1H)-one C₈H₆Cl₂N₂O₂ 249.06 -Cl at 6,7; ketone at position 2 Reduced aromaticity; potential pharmacological activity (e.g., 5-HT3A modulation).

*Estimated molecular weight based on structural derivation from quinoxalin-5-ol.

Key Findings

Substituent Effects on Polarity and Solubility: The hydroxymethyl group in 3-(hydroxymethyl)quinoxalin-5-ol increases hydrophilicity compared to quinoxalin-5-ol. This contrasts with the dichloro substituents in the dihydroquinoxalinone derivative, which reduce polarity and may enhance lipid membrane permeability .

Structural Rigidity vs. Flexibility: The dihydroquinoxalinone structure (e.g., compound 5 in ) features a partially saturated ring and a ketone group, reducing aromatic conjugation. This may increase conformational flexibility compared to fully aromatic analogs like quinoxalin-5-ol.

Biological Implications: Hydroxyl and hydroxymethyl groups are often associated with antioxidant or metal-chelating properties. Dichloro derivatives are common in medicinal chemistry for their antimicrobial or receptor-modulating effects, as seen in 5-HT3A ligands .

Biological Activity

3-(Hydroxymethyl)quinoxalin-5-ol, a derivative of quinoxaline, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxymethyl group at the 3-position and a hydroxyl group at the 5-position of the quinoxaline ring. The biological activity of this compound spans various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial effects.

The molecular formula of 3-(Hydroxymethyl)quinoxalin-5-ol is C9H8N2O2, with a molecular weight of 176.17 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
IUPAC Name3-(Hydroxymethyl)quinoxalin-5-ol
Canonical SMILESC1=NC2=C(C=C(C=N1)C(=C(C2=O)O)C)C=CN=C1

The biological activity of 3-(Hydroxymethyl)quinoxalin-5-ol can be attributed to its interaction with various molecular targets. It is believed to act through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It may bind to receptors that regulate inflammatory responses and apoptosis in cancer cells.

Anti-Cancer Activity

Recent studies have demonstrated that 3-(Hydroxymethyl)quinoxalin-5-ol exhibits significant anti-cancer properties. It has shown cytotoxic effects against various cancer cell lines, including:

  • Acute Myeloid Leukemia (AML) : The compound displayed high selectivity for AML cells, inducing apoptosis at lower concentrations compared to non-tumor cells .
  • Breast Cancer : In vitro studies indicated that it suppresses tumor growth in MCF-7 and MDA-MB-231 cell lines .

Table 1: Anti-Cancer Activity Data

Cell LineIC50 (µM)Mechanism
Acute Myeloid Leukemia (AML)0.5Induction of apoptosis
MCF-7 Breast Cancer1.2Cell cycle arrest
MDA-MB-231 Breast Cancer1.0Apoptosis via mitochondrial pathway

Anti-Inflammatory Effects

3-(Hydroxymethyl)quinoxalin-5-ol has been shown to modulate inflammatory pathways by inhibiting the NF-kB signaling pathway. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Table 2: Inflammatory Cytokine Modulation

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha500150
IL-630075

Antimicrobial Activity

This compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Streptococcus pneumoniae16

Case Studies

  • Study on AML Cells : A study published in Journal of Medicinal Chemistry reported that 3-(Hydroxymethyl)quinoxalin-5-ol induced apoptosis in AML cells with an EC50 value significantly lower than non-tumor cells .
  • Anti-inflammatory Research : Another study highlighted its effectiveness in reducing inflammation markers in a mouse model of acute lung injury, suggesting potential therapeutic applications for respiratory diseases .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-(Hydroxymethyl)quinoxalin-5-ol in laboratory settings?

  • Methodological Answer:

  • Ventilation & PPE: Conduct experiments in a fume hood to minimize inhalation risks. Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers. Monitor for degradation (e.g., color changes from white to yellow) and dispose of degraded material via hazardous waste protocols .
  • Spill Management: Confine spills with inert absorbents (e.g., vermiculite), collect in sealed containers, and avoid aqueous cleanup to prevent environmental contamination .

Q. How can the purity and structural integrity of 3-(Hydroxymethyl)quinoxalin-5-ol be validated?

  • Methodological Answer:

  • Analytical Techniques: Use HPLC with UV detection (λ = 254 nm) and a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Confirm structure via 1H^1 \text{H}-NMR (e.g., aromatic protons at δ 7.8–8.2 ppm, hydroxymethyl group at δ 4.5–5.0 ppm) and FT-IR (O-H stretch ~3200 cm1^{-1}, C=N stretch ~1600 cm1^{-1}) .
  • Cross-Referencing: Compare spectral data with PubChem entries (InChI Key: FFRYUAVNPBUEIC-UHFFFAOYSA-N) or academic databases to verify consistency .

Q. What synthetic routes are commonly employed to prepare 3-(Hydroxymethyl)quinoxalin-5-ol?

  • Methodological Answer:

  • Multicomponent Reactions (MCRs): Utilize isocyanide-based MCRs (e.g., Ugi or Passerini reactions) with quinoxaline precursors and formaldehyde derivatives. Optimize pH (6–8) and temperature (60–80°C) to enhance hydroxymethylation yields .
  • Post-Synthetic Modification: Start with 5-hydroxyquinoxaline, then introduce hydroxymethyl via reductive amination or nucleophilic substitution under inert atmospheres (e.g., N2_2) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of 3-(Hydroxymethyl)quinoxalin-5-ol during prolonged experiments?

  • Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (observed melting range: 101–184°C). Avoid heating above 100°C without inert gas purging to prevent oxidation .
  • pH Sensitivity: Test stability in buffered solutions (pH 3–10). Acidic conditions may protonate the hydroxymethyl group, altering reactivity, while alkaline conditions risk hydrolysis of the quinoxaline ring .

Q. What strategies resolve contradictions in reported biological activity data for 3-(Hydroxymethyl)quinoxalin-5-ol derivatives?

  • Methodological Answer:

  • Meta-Analysis: Compare toxicity datasets across studies using tools like ToxTree or OECD QSAR Toolbox. Adjust for variables like solvent choice (DMSO vs. aqueous buffers) and cell line specificity (e.g., HepG2 vs. HEK293) .
  • Mechanistic Studies: Perform molecular docking to identify off-target interactions (e.g., with cytochrome P450 enzymes) that may explain divergent results .

Q. How can crystallographic data improve the design of 3-(Hydroxymethyl)quinoxalin-5-ol analogs?

  • Methodological Answer:

  • X-Ray Diffraction (XRD): Resolve bond angles and torsional strain in derivatives (e.g., 3-substituted quinoxalines) to predict reactivity. For example, planar quinoxaline cores favor π-π stacking in drug-receptor interactions .
  • DFT Calculations: Model electronic properties (HOMO/LUMO energies) to guide functionalization (e.g., adding electron-withdrawing groups to enhance electrophilicity) .

Q. What methodologies quantify the environmental impact of 3-(Hydroxymethyl)quinoxalin-5-ol in wastewater?

  • Methodological Answer:

  • LC-MS/MS Analysis: Detect trace levels (ppb) in water samples using a triple quadrupole mass spectrometer (MRM mode). Validate recovery rates (≥80%) via spiked samples .
  • Ecotoxicology Assays: Test acute toxicity in Daphnia magna (48-hour EC50_{50}) and algal growth inhibition (72-hour IC50_{50}) to assess regulatory compliance .

Notes

  • Safety Compliance: Adhere to OSHA and EPA guidelines for hazardous waste disposal .
  • Data Reproducibility: Archive raw spectral data (NMR, IR) in institutional repositories for peer validation .
  • Ethical Research: Avoid non-academic applications (e.g., consumer products) as specified in SDS documentation .

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